RecA is primarily sourced from Escherichia coli, where it was first characterized. It belongs to a broader class of proteins known as recombinases, which are essential for DNA repair mechanisms. The classification of RecA falls under the following categories:
RecA protein can be synthesized using various methods, including:
The expression of RecA typically requires:
RecA protein forms a filamentous structure when bound to single-stranded DNA (ssDNA). The filament is composed of multiple RecA monomers that interact cooperatively. Key structural features include:
Crystallographic studies have revealed that RecA has distinct domains responsible for its interaction with DNA and ATP. The filament structure enhances its ability to search for homologous sequences along dsDNA.
RecA catalyzes several critical reactions during homologous recombination:
These reactions are facilitated by ATP hydrolysis, which provides energy for conformational changes within the RecA filament. The efficiency of these reactions can be influenced by factors such as nucleotide concentrations and the presence of regulatory proteins.
The mechanism by which RecA operates involves several steps:
Studies indicate that ATP hydrolysis enhances the stability of the RecA-DNA complex, promoting efficient strand exchange and branch migration.
RecA protein has significant applications in molecular biology and biotechnology:
RecA (Recombination protein A) was first identified in Escherichia coli in 1965 through genetic screens for recombination-deficient mutants. Clark and Margulies isolated recA mutants that exhibited severe defects in homologous recombination and heightened sensitivity to ultraviolet (UV) radiation, establishing RecA’s central role in DNA repair and genetic recombination processes [7]. Subsequent purification of the RecA protein in the 1970s revealed its multifaceted biochemical activities:
A landmark 1994 study dissected the ATP-binding P-loop motif (residues 66–74) through mutagenesis (Table 1). Gly66 and Ser70 mutations abolished recombination, highlighting their role in ATP coordination, while Pro67 substitutions differentially impacted recombinational repair pathways [1].
Table 1: Functional Impact of P-Loop Mutations in RecA
Residue | Allowed Substitutions | Functional Consequences |
---|---|---|
Gly66 | None | Disrupted ATP binding; loss of recombination activity |
Pro67 | Limited | Pathway-specific defects in repair vs. recombination |
Ser70 | None | Impaired ATP hydrolysis; SOS response failure |
Thr74 | Multiple | Stabilized nucleotide binding via alternative mechanisms |
RecA homologs exist across all domains of life, underscoring their evolutionary conservation:
Notably, RecA-based phylogenetic trees resolve bacterial lineages (e.g., α-proteobacteria, cyanobacteria) but reveal inconsistencies with rRNA trees, such as non-monophyly of gram-positive bacteria. Cyanobacterial RecA clusters with high-GC gram-positives, implying horizontal gene transfer or convergent evolution [2].
Table 2: RecA Homologs Across Evolutionary Domains
Domain | Homolog | Key Functions | Sequence Identity to E. coli RecA |
---|---|---|---|
Bacteria | RecA | Homologous recombination, SOS response | 100% (reference) |
Archaea | RadA | DNA strand exchange, branch migration | 30–40% |
Eukarya (yeast/humans) | RAD51, Dmc1 | Meiotic recombination, DSB repair | 20–30% |
RecA’s filament structure and mechanistic versatility make it an archetype for recombination studies:
Filament Dynamics and Homology Search
Structural Insights from Modeling
Molecular dynamics simulations elucidate filament mechanics:
Table 3: Key Structural Features of RecA Filaments
Feature | ATP-Bound State | ADP-Bound State | Functional Impact |
---|---|---|---|
Filament Stability | High | Low | Ensures processive strand exchange |
DNA Rise per Base | 5.2 Å | Variable | Facilitates homology sampling |
L2 Loop Conformation | Ordered, DNA-engaged | Disordered | Mismatch discrimination |
Biotechnological Applications
RecA’s homology-sensing capabilities enable novel molecular tools:
These applications exploit RecA’s core function – precise DNA recognition – underscoring its enduring value as a model system.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3